MC4R Antagonist Potency: Target Compound Versus Reference Antagonist ML-00253764
The target compound N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)acetamide has been reported as an antagonist at the human melanocortin-4 receptor (MC4R) with an IC50 of 52 nM in a cAMP functional assay [1]. This represents a measurable potency improvement relative to the well-established reference MC4R antagonist ML-00253764, which exhibits an IC50 of 103 nM (Ki 160 nM) in comparable human MC4R functional assays . The approximately 2-fold lower IC50 of the target compound suggests enhanced receptor engagement under identical signaling readout conditions. However, it should be noted that the identity of the compound associated with this MC4R data in BindingDB (monomer ID BDBM50565827) remains ambiguous, and the data have not been independently verified in a published head-to-head study.
| Evidence Dimension | MC4R antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 52 nM |
| Comparator Or Baseline | ML-00253764 (reference MC4R antagonist): IC50 = 103 nM, Ki = 160 nM |
| Quantified Difference | ~2.0-fold lower IC50 for target compound (52 nM vs. 103 nM) |
| Conditions | Human MC4R expressed in HEK293 cells; Gs-cAMP22F cAMP reporter assay; reduction of α-MSH-induced cAMP accumulation |
Why This Matters
For end-users screening MC4R antagonists for metabolic or neurological research applications, a 2-fold potency advantage may reduce the compound concentration required in cellular assays, potentially minimizing off-target effects at higher doses.
- [1] BindingDB Entry BDBM50565827 (CHEMBL4794990). Antagonist activity at human MC4R expressed in HEK293 cells. ChEMBL/BindingDB (2025). View Source
